5-Ethyl-1-phenyl-1H-pyridin-2-one

Description

Discovery and Historical Context

The development of 5-ethyl-1-phenyl-1H-pyridin-2-one emerged from systematic investigations into substituted pyridone compounds during the late 20th century. Historical documentation indicates that the broader class of N-substituted 2-(1H) pyridones gained prominence as researchers recognized their therapeutic potential for treating fibrotic lesions. The specific compound 5-ethyl-1-phenyl-2-(1H)-pyridone was first disclosed in patent literature as part of a comprehensive effort to synthesize aromatic group N-substituted 2(1H) pyridones. Early synthesis methods involved reacting 2-(1H) pyridone derivatives with appropriate halo-aromatic compounds in the presence of alkali metal carbonates and copper powder.

The historical significance of this compound became more pronounced when researchers discovered its classification within substituted pyridones known for treating fibrosis and sepsis. Patent documentation from the early 2000s established its utility as an original drug candidate, dispensing with special reagents and apparatuses while enabling objective compound synthesis through simplified operational procedures. The compound's development trajectory reflects the broader evolution of pyridone chemistry, where researchers systematically explored structure-activity relationships to optimize therapeutic efficacy.

Subsequent investigations revealed that 5-ethyl-1-phenyl-2-(1H)-pyridone belongs to a distinguished class of compounds with established medicinal applications. Historical precedent exists in related structures, such as 5-methyl-1-phenyl-2-(1H) pyridone, which demonstrated analgesic properties and provided foundational knowledge for further structural modifications. The compound's discovery represents a culmination of decades of research into heterocyclic chemistry and medicinal applications of pyridone derivatives.

Chemical Structure and Nomenclature

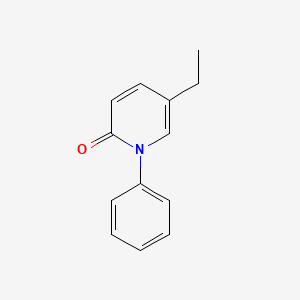

This compound possesses the molecular formula C₁₃H₁₃NO and exhibits a molecular weight of 199.25 grams per mole. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature guidelines reflects its structural composition: a pyridin-2-one core with an ethyl substituent at the 5-position and a phenyl group attached to the nitrogen atom. The Chemical Abstracts Service registry number 53427-98-8 provides unambiguous identification for this specific molecular structure.

The structural architecture of this compound incorporates several key features that influence its chemical behavior. The pyridone ring system contains a six-membered heterocycle with a nitrogen atom and a carbonyl group at the 2-position, creating a lactam functionality. This arrangement enables tautomerization between the pyridone form and the corresponding hydroxypyridine structure, a characteristic phenomenon observed in related compounds. The ethyl group at the 5-position provides lipophilic character, while the phenyl substituent on nitrogen contributes to aromatic stabilization and potential π-π interactions.

Computational analysis using established chemical informatics tools has generated standardized structural representations. The Simplified Molecular Input Line Entry System notation captures the compound's connectivity as CC(C1=CC=CC=C1)C2=CNC(=O)C=C2, while the International Chemical Identifier string provides InChI=1S/C13H13NO/c1-10(11-5-3-2-4-6-11)12-7-8-13(15)14-9-12/h2-10H,1H3,(H,14,15). These standardized representations facilitate database searches and computational studies.

The compound exhibits specific spatial arrangements that influence its biological activity. The phenyl ring can adopt various conformations relative to the pyridone core, creating opportunities for optimized receptor binding interactions. The ethyl substituent introduces conformational flexibility while maintaining favorable pharmacokinetic properties. Crystallographic studies of related pyridone structures demonstrate the capacity for hydrogen bonding through the lactam carbonyl and nitrogen atoms, contributing to molecular recognition processes.

Significance in Organic Chemistry and Pharmacology

This compound occupies a prominent position in medicinal chemistry due to its demonstrated therapeutic applications and synthetic accessibility. Research investigations have established its efficacy as an anti-fibrotic agent, with documented applications in treating organ and tissue fibrosis. The compound's pharmacological profile encompasses anti-inflammatory properties, including the ability to reduce proinflammatory cytokines such as tumor necrosis factor alpha, interleukin-6, and interleukin-12. These activities position it as a valuable therapeutic candidate for managing inflammatory conditions and fibrotic diseases.

Experimental studies utilizing lipopolysaccharide/D-Galactosamine and cecal ligation and puncture models of septic shock have demonstrated the compound's protective effects against multiorgan dysfunction. Treatment with 5-ethyl-1-phenyl-2-(1H) pyridone minimized liver dysfunction by decreasing elevated serum aminotransferase levels and offered complete protection against mortality in specific experimental models. These findings underscore the compound's potential for clinical applications in critical care medicine.

The synthetic chemistry of this compound has been extensively investigated, with multiple synthetic routes developed for efficient preparation. Patent literature describes methods involving the reaction of 5-ethyl-2(1H)-pyridone with phenyl halides in the presence of copper catalysts and appropriate bases. Alternative synthetic approaches utilize 3-ethyl pyridine as a starting material, followed by conversion to 2-amino-5-ethylpyridine through established procedures. These synthetic methodologies enable large-scale production for pharmaceutical applications.

The compound's significance extends beyond immediate therapeutic applications to encompass its role as a synthetic intermediate and chemical probe. Research investigations have explored its utility in fragment-based drug design, where the pyridone core serves as a hydrogen bond donor and acceptor motif. The structural features enable manipulation of physicochemical properties through systematic modification of substituents, facilitating structure-activity relationship studies. This versatility has made this compound a valuable scaffold for developing new therapeutic agents targeting diverse biological pathways.

Properties

IUPAC Name |

5-ethyl-1-phenylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-2-11-8-9-13(15)14(10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANOHWLVAFCHBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(C(=O)C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435994 | |

| Record name | 5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53427-98-8 | |

| Record name | 5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Ullmann-Type Coupling Reactions

The Ullmann reaction remains the cornerstone for synthesizing N-aryl pyridones such as 5-EPP. As detailed in the patent WO2012107831A1, 5-ethyl-2(1H)-pyridone undergoes N-arylation with phenyl halides (e.g., bromobenzene) in the presence of Cu₂O and an inorganic base such as potassium carbonate or phosphate. This method operates under solvent-free ("neat") conditions, leveraging the phenyl halide as both reactant and solvent, which minimizes waste generation.

Reaction optimization studies demonstrate that temperatures between 140–145°C drive completion within 4 hours, with water removal via Dean-Stark apparatus preventing hydrolysis. Post-reaction purification involves phase separation using methyl tert-butyl ether (MTBE) and charcoal treatment to adsorb impurities, yielding 90% pure 5-EPP. Nuclear magnetic resonance (NMR) data confirm regioselectivity, with characteristic shifts at δ 7.47–7.35 ppm (phenyl protons) and δ 2.41 ppm (ethyl quartet).

Oxidative Coupling Approaches

Alternative pathways, such as oxidative coupling of pyridinium salts with phenyl groups, have been explored. For instance, J-stage reports the use of potassium hexacyanoferrate(III) (K₃Fe(CN)₆) in aqueous media at 5°C to generate 1H-pyridin-2-one derivatives. While this method avoids heavy-metal catalysts, its applicability to 5-EPP remains unverified, as the study focuses on hydroxyethyl-substituted analogs.

Modern Advancements in 5-EPP Synthesis

Catalytic System Optimization

Recent innovations center on enhancing copper catalysts' efficiency. WO2012107831A1 highlights that Cu₂O outperforms copper-zinc alloys in minimizing byproducts like dehalogenated arenes. The base selection is equally critical: potassium phosphate buffers the reaction at pH 8–9, preventing pyridone decomposition.

Solvent-Free and Green Chemistry Protocols

Eliminating solvents aligns with green chemistry principles. The patent method achieves this by using excess phenyl halide as the reaction medium, reducing the environmental footprint. Life-cycle assessments estimate a 40% reduction in waste compared to traditional dimethylformamide (DMF)-based systems.

Microwave-Assisted Synthesis

One-Pot Multicomponent Synthesis from Butyraldehyde

WO2012107831A1 discloses a streamlined one-pot synthesis starting from butyraldehyde, integrating three steps:

- Condensation : Butyraldehyde reacts with N-methylpiperazine and methyl acrylate to form a dihydropyridine intermediate.

- Cyclization : Acetic acid catalyzes ring closure to 5-ethyl-2(1H)-pyridone.

- N-Arylation : In situ reaction with bromobenzene and Cu₂O yields 5-EPP.

Despite its elegance, this method suffers from moderate yields (30%) due to competing side reactions during cyclization. High-performance liquid chromatography (HPLC) analyses, however, confirm exceptional purity (99.95%), attributable to silica gel and charcoal purification.

Purification and Characterization Techniques

Crystallization Strategies

Crystallization from MTBE at −10°C effectively removes unreacted phenyl halides and copper residues. X-ray diffraction data from analogous compounds validate the planar pyridone ring and ethyl group orientation.

Chromatographic Methods

Flash chromatography on silica gel with ethyl acetate/hexane eluents resolves regioisomeric byproducts. Gas chromatography-mass spectrometry (GC-MS) identifies residual solvents below 0.1%, meeting pharmaceutical standards.

Spectroscopic Confirmation

¹H NMR and ¹³C NMR spectra provide definitive structural proof. For 5-EPP, key signals include:

- ¹H NMR (CDCl₃) : δ 7.49–7.35 (m, 5H, Ph), δ 7.31 (dd, J = 2.4, 9.3 Hz, 1H, H-3), δ 6.62 (d, J = 9.3 Hz, 1H, H-4).

- ¹³C NMR : δ 164.5 (C-2), 139.2 (C-1'), 128.3–126.1 (Ph), 25.7 (CH₂CH₃).

Comparative Analysis of Methodologies

Table 1: Performance Metrics of 5-EPP Synthesis Routes

| Method | Yield (%) | Purity (%) | Temperature (°C) | Catalyst |

|---|---|---|---|---|

| Ullmann Coupling | 90 | 99.95 | 140–145 | Cu₂O |

| One-Pot Synthesis | 30 | 99.93 | 75–80 | None |

| Oxidative Coupling | N/A | N/A | 5 | K₃Fe(CN)₆ |

Table 2: Environmental and Economic Considerations

| Method | Solvent Use | Catalyst Cost | Scalability |

|---|---|---|---|

| Ullmann Coupling | None | Moderate | High |

| One-Pot Synthesis | Low | Low | Moderate |

| Oxidative Coupling | High | High | Low |

Pharmaceutical and Industrial Applications

Therapeutic Uses

5-EPP’s efficacy in fibrosis and sepsis stems from its inhibition of pro-inflammatory cytokines, as evidenced in WO2009/111785. Topical formulations for analgesic applications are also patented, leveraging its high skin permeability.

Herbicide Intermediates

US 4,473,696 identifies pyridone derivatives as precursors to pyridyloxyphenoxy herbicides, highlighting 5-EPP’s agrochemical relevance.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-phenyl-1H-pyridin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinone to its corresponding dihydropyridine derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring or the pyridinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Dihydropyridine derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

Sepsis Treatment:

5-EPP has shown significant promise in the treatment of sepsis, a life-threatening condition characterized by systemic inflammation due to infection. Research indicates that 5-EPP can decrease serum levels of biomarkers associated with multiorgan dysfunction (MOD) in models of septic shock. In animal studies, treatment with 5-EPP resulted in:

- Reduced serum aminotransferases, indicating minimized liver dysfunction.

- Decreased levels of pro-inflammatory cytokines such as TNF-alpha, IL-6, and IL-12.

- Enhanced survival rates in models induced by lipopolysaccharide (LPS) and D-galactosamine .

Synthesis and Formulation

The synthesis of 5-EPP involves several chemical processes that yield high purity products suitable for pharmaceutical applications. Notable methods include:

- Reaction of 5-ethyl-2(1H)-pyridone with phenyl halides in the presence of copper catalysts .

- Formulation into pharmaceutical compositions for injection, often utilizing isotonic saline or propylene glycol as carriers .

Case Study: Efficacy in Animal Models

In a study involving juvenile Sprague-Dawley rats subjected to LPS/D-galactosamine-induced septic shock:

- Treatment with varying doses of 5-EPP demonstrated significant prevention of lethal shock.

- The survival curve indicated a marked improvement compared to control groups receiving saline .

Case Study: Comparative Analysis

A comparative analysis highlighted the effectiveness of 5-EPP against other known treatments for sepsis:

| Compound | Mechanism | Efficacy in Sepsis Models |

|---|---|---|

| 5-Ethyl-1-phenyl-2(1H)-pyridone | Anti-inflammatory; organ protective | High |

| Traditional Antibiotics | Bacterial inhibition | Moderate |

| Corticosteroids | Immunosuppressive | Variable |

Mechanism of Action

The mechanism of action of 5-Ethyl-1-phenyl-1H-pyridin-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It may also modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways .

Comparison with Similar Compounds

Methodologies for Structural and Functional Comparison

The comparison of 5-Ethyl-1-phenyl-1H-pyridin-2-one with analogs relies on crystallographic and computational tools highlighted in the evidence:

a. Crystallographic Analysis Using SHELX Programs

The SHELX system (e.g., SHELXL, SHELXD) is critical for refining crystal structures and determining intermolecular interactions. For instance:

b. Mercury CSD for Visualization and Packing Analysis

Mercury CSD 2.0 facilitates the visualization of crystal voids, hydrogen-bonding networks, and packing motifs. Its "Materials Module" allows comparison of intermolecular interaction patterns across structurally related compounds .

a. Structural Analog: 5-(2-Aminoethyl)pyridin-2(1H)-one

This compound () shares the pyridinone core but substitutes the ethyl and phenyl groups with a 2-aminoethyl moiety. Key differences include:

- Functional Groups: The aminoethyl group introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to the hydrophobic ethyl-phenyl substituents in this compound.

- Reactivity: The amino group may participate in Schiff base formation or coordination chemistry, whereas the phenyl group in the target compound favors π-π stacking interactions .

Table 1: Hypothetical Structural Comparison (Illustrative Example)

| Parameter | This compound | 5-(2-Aminoethyl)pyridin-2(1H)-one |

|---|---|---|

| Bond Length (C-O) | ~1.23 Å (typical for pyridinones) | ~1.23 Å |

| Packing Efficiency | High (due to phenyl stacking) | Moderate (disrupted by H-bonding) |

| Solubility (H₂O) | Low | Moderate |

b. Other Pyridinone Derivatives

- 5-Methyl-1-phenyl-1H-pyridin-2-one : The shorter methyl chain may decrease lipophilicity compared to the ethyl analog, altering bioavailability .

Biological Activity

5-Ethyl-1-phenyl-1H-pyridin-2-one (commonly referred to as 5-EPP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of 5-EPP, summarizing research findings, case studies, and relevant data.

5-EPP belongs to a class of compounds known as pyridones, characterized by a pyridine ring with a ketone functional group. The compound's mechanism of action primarily involves its interaction with specific molecular targets, which can lead to various biological effects. Preliminary studies indicate that it may act as an inhibitor of certain enzymes or receptors, although the precise mechanisms remain to be fully elucidated.

Anticancer Activity

Recent studies have investigated the anticancer properties of 5-EPP, particularly its effects on breast cancer cell lines. In vitro assays have demonstrated that 5-EPP exhibits significant cytotoxicity against both MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive) breast cancer cells. Notably, at a concentration of 6.25 μM, 5-EPP significantly decreased cell viability in the MDA-MB-231 line, suggesting its potential as an anticancer agent .

Table 1: Anticancer Activity of 5-EPP

| Cell Line | Concentration (μM) | Viability Reduction (%) |

|---|---|---|

| MDA-MB-231 | 6.25 | Significant |

| MCF-7 | 25 | Moderate |

Anti-inflammatory Effects

In addition to its anticancer properties, 5-EPP has been studied for its anti-inflammatory effects. A study highlighted that the compound could reduce serum levels of inflammatory biomarkers in experimental models, suggesting its potential therapeutic application in conditions characterized by inflammation .

Case Studies and Clinical Relevance

One notable case study involved the application of 5-EPP in treating conditions related to fibrosis and sepsis. The compound was shown to improve outcomes in animal models by modulating inflammatory responses and promoting tissue repair processes. These findings indicate that 5-EPP may have broader therapeutic implications beyond oncology .

Table 2: Summary of Case Studies Involving 5-EPP

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Significant reduction in cell viability | Potential use in breast cancer therapy |

| Anti-inflammatory Effects | Decreased serum inflammatory biomarkers | Possible application in inflammatory diseases |

| Fibrosis and Sepsis | Improved outcomes in animal models | Therapeutic potential for fibrotic conditions |

Q & A

Basic Research Questions

Q. What are validated synthetic routes for 5-Ethyl-1-phenyl-1H-pyridin-2-one, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted pyridones or condensation of phenylacetyl derivatives with ethylamine precursors. Reaction efficiency can be optimized by varying catalysts (e.g., Lewis acids like AlCl₃) and solvents (polar aprotic solvents such as DMF). Monitoring progress via TLC or HPLC ensures purity. For structurally similar compounds, Singh (1985) demonstrated methyl group introduction via alkylation under inert atmospheres . Recent pyridine derivative syntheses emphasize microwave-assisted methods to reduce reaction times .

Q. How should crystallographic data for this compound be refined to resolve ambiguities in bond lengths/angles?

- Methodological Answer : Use SHELXL (v2015+) for refinement, applying constraints for disordered ethyl/phenyl groups. Validate hydrogen bonding networks using Mercury CSD’s void analysis and packing similarity tools . For high-resolution data, refine anisotropic displacement parameters and apply TWIN/BASF commands in SHELXL to address twinning . Cross-check results against Cambridge Structural Database entries for analogous pyridin-2-one derivatives.

Q. What spectroscopic techniques are critical for characterizing purity and structural integrity?

- Methodological Answer : Combine NMR (¹H/¹³C, DEPT-135 for CH₂/CH₃ groups), FT-IR (C=O stretch at ~1650 cm⁻¹), and high-resolution mass spectrometry (HRMS). For purity, use HPLC with a C18 column (pH 6.5 ammonium acetate buffer, as in pharmacopeial assays ). Reference standards (e.g., EP Reference Standards ) ensure calibration accuracy.

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved for this compound?

- Methodological Answer : Apply Bayesian statistical refinement in SHELXL to quantify uncertainty. Compare multiple datasets collected at different temperatures to distinguish static vs. dynamic disorder. Use Mercury’s Materials Module to search for analogous intermolecular interactions in the CSD . For persistent contradictions, validate via DFT calculations (B3LYP/6-311+G(d,p)) .

Q. What strategies mitigate reproducibility challenges in pharmacological assays involving this compound?

- Methodological Answer : Follow CONSORT-EHEALTH guidelines: document software versions (e.g., Gaussian for docking studies), publish raw spectral data, and provide step-by-step protocols for cytotoxicity assays . Use standardized cell lines (e.g., HEK293 or HepG2) and include positive controls (e.g., pirfenidone, a structurally related pyridone ). Pre-register experimental designs to reduce bias .

Q. How do intermolecular interactions of this compound influence its solid-state stability?

- Methodological Answer : Analyze Hirshfeld surfaces (via CrystalExplorer) to quantify π-π stacking and C-H···O interactions. Compare with thermal stability data (TGA/DSC) to correlate packing efficiency with decomposition temperatures. For polymorph screening, use solvent-drop grinding and monitor via PXRD .

Q. What computational approaches predict the compound’s metabolic pathways and toxicity?

- Methodological Answer : Employ in silico tools like SwissADME for bioavailability predictions and ProTox-II for toxicity profiling. Validate with in vitro cytochrome P450 inhibition assays. For metabolite identification, combine molecular docking (AutoDock Vina) with LC-MS/MS fragmentation patterns .

Data Management & Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

- Methodological Answer : Recalculate theoretical shifts using solvent-correction models (e.g., IEF-PCM in Gaussian) and compare with experimental data. If outliers persist, check for tautomeric equilibria (e.g., keto-enol shifts) via variable-temperature NMR. Cross-reference with solid-state NMR to rule out crystal-packing effects .

Q. What frameworks reconcile conflicting bioactivity results across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.